molecular formula C21H19N3O5S B13748920 Benzenesulfonic acid, 4-[4-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]- CAS No. 27583-41-1

Benzenesulfonic acid, 4-[4-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]-

Cat. No.: B13748920
CAS No.: 27583-41-1
M. Wt: 425.5 g/mol
InChI Key: ZHDYUNFDUDYQNL-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, 4-[4-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]- is a complex organic compound that belongs to the class of benzenesulfonic acids. This compound is characterized by its unique structure, which includes a benzoxazole ring, a pyrazole ring, and a benzenesulfonic acid group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, 4-[4-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]- typically involves multiple steps. The process begins with the preparation of the benzoxazole and pyrazole intermediates. These intermediates are then subjected to a series of condensation reactions to form the final compound. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product. The industrial production methods are designed to optimize yield and minimize waste, making the process more efficient and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 4-[4-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid, hydrogen peroxide, and various reducing agents. The reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations.

Major Products

The major products formed from these reactions include sulfonamides, sulfonyl chlorides, and various substituted derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.

Scientific Research Applications

Benzenesulfonic acid, 4-[4-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid, 4-methyl-: This compound has a simpler structure and is commonly used in organic synthesis.

    Benzenesulfonic acid, 4-methyl-, ethyl ester: Known for its use as an intermediate in the synthesis of various chemicals.

    Benzenesulfonic acid, 4-methyl-, 2-[[3-bromo-5-(1,1-dimethylethyl)phenyl]methylene]hydrazide: Studied for its potential biological activities.

Uniqueness

The uniqueness of benzenesulfonic acid, 4-[4-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]- lies in its complex structure, which imparts distinctive chemical properties and reactivity

Properties

27583-41-1

Molecular Formula

C21H19N3O5S

Molecular Weight

425.5 g/mol

IUPAC Name

4-[4-[2-(3-ethyl-1,3-benzoxazol-2-ylidene)ethylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonic acid

InChI

InChI=1S/C21H19N3O5S/c1-3-23-18-6-4-5-7-19(18)29-20(23)13-12-17-14(2)22-24(21(17)25)15-8-10-16(11-9-15)30(26,27)28/h4-13H,3H2,1-2H3,(H,26,27,28)

InChI Key

ZHDYUNFDUDYQNL-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2OC1=CC=C3C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)O)C

Origin of Product

United States

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